

Crystal structure of (1-ethyl-1H-pyrazol-4-yl)methanol

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Compound of Interest

Compound Name: (1-ethyl-1H-pyrazol-4-yl)methanol

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An In-depth Technical Guide to the Crystal Structure of **(1-ethyl-1H-pyrazol-4-yl)methanol**: A Keystone for Rational Drug Design

Authored by: A Senior Application Scientist

Abstract

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities.^[1] The precise three-dimensional arrangement of atoms within these molecules is fundamental to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. This guide provides a comprehensive technical overview of the crystal structure of **(1-ethyl-1H-pyrazol-4-yl)methanol**, a representative member of this vital class of heterocyclic compounds. We will delve into the synthetic pathway, the principles and practice of single-crystal X-ray diffraction for its structural elucidation, and a detailed analysis of its solid-state architecture. The insights gleaned from this structural analysis are paramount for researchers, scientists, and drug development professionals engaged in the rational design of next-generation pyrazole-based therapeutics.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide range of biological

targets.^[2] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.^[3]

The biological activity of these compounds is intrinsically linked to their molecular geometry and the intermolecular interactions they form in the solid state. A thorough understanding of the crystal structure provides a high-resolution map of the molecule's conformation, electronic distribution, and potential interaction sites. This knowledge is invaluable for:

- Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy.
- Lead Optimization: Guiding chemical modifications to enhance potency and selectivity.
- Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can impact its solubility, stability, and bioavailability.

This guide will use **(1-ethyl-1H-pyrazol-4-yl)methanol** as a case study to illustrate the process and power of crystallographic analysis in drug development.

Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of **(1-ethyl-1H-pyrazol-4-yl)methanol**

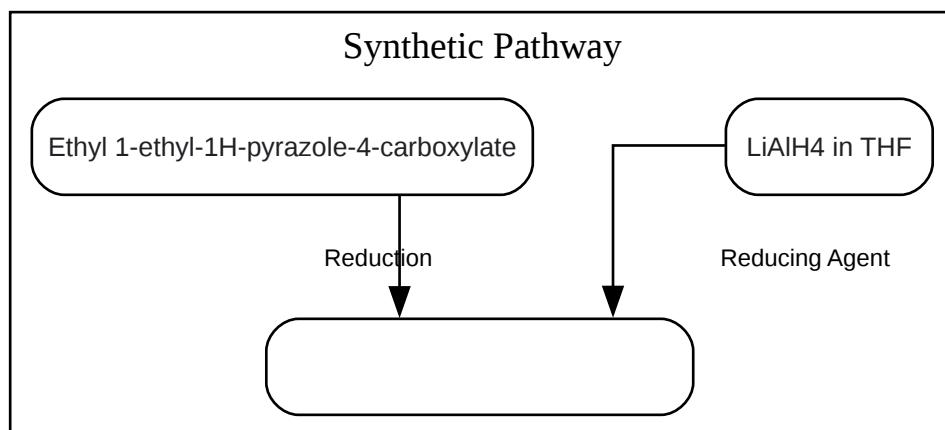
While various synthetic routes to pyrazole derivatives exist, a common and effective method involves the reduction of a corresponding ester.^{[4][5]} The synthesis of **(1-ethyl-1H-pyrazol-4-yl)methanol** can be logically proposed based on the reduction of ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Experimental Protocol: Synthesis

- Esterification: Ethyl 1H-pyrazole-4-carboxylate is first N-alkylated with an ethylating agent (e.g., ethyl iodide) under basic conditions to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate.
- Reduction: In a flame-dried round-bottom flask under an inert atmosphere, a solution of ethyl 1-ethyl-1H-pyrazole-4-carboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to

a cooled (0 °C) suspension of lithium aluminum hydride (LAH) in THF.[4]

- Reaction Monitoring & Quenching: The reaction is allowed to warm to room temperature and stirred overnight. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the sequential addition of water and 1 M sodium hydroxide solution at 0 °C.[4]
- Workup and Purification: The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **(1-ethyl-1H-pyrazol-4-yl)methanol** as a crystalline solid.



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Caption: Synthetic route to **(1-ethyl-1H-pyrazol-4-yl)methanol**.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several methods can be employed, with slow evaporation being a common and effective technique for small molecules.

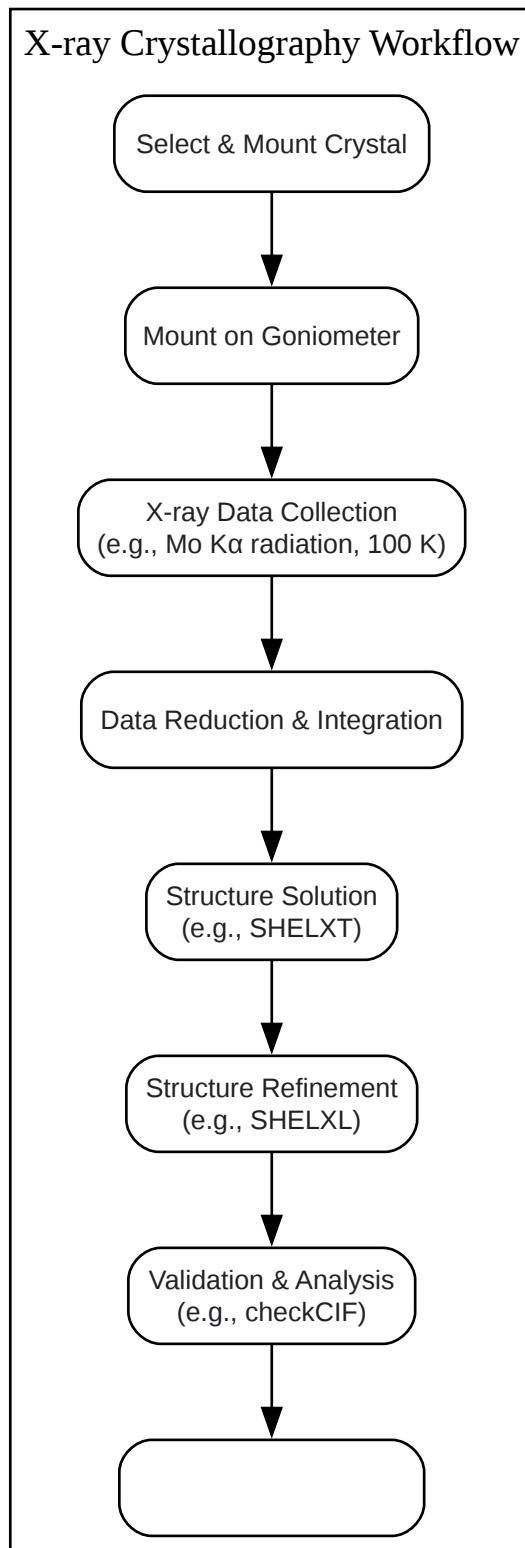
Experimental Protocol: Crystallization

- Solvent Selection: A solvent screen is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility. For **(1-ethyl-1H-pyrazol-4-yl)methanol**, a mixture of ethyl acetate and hexane is a good starting point.

- **Solution Preparation:** A saturated solution of the purified compound is prepared in ethyl acetate at room temperature.
- **Slow Evaporation:** The solution is filtered into a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent. The vial is placed in a vibration-free environment.
- **Crystal Harvesting:** Over several days to weeks, as the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. A well-formed, clear crystal is carefully selected for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.



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Caption: General workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[1]
- Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).[2]
- Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for absorption.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or intrinsic phasing and refined by full-matrix least-squares on F^2 .[2] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for **(1-ethyl-1H-pyrazol-4-yl)methanol**, which is consistent with data for similar pyrazole derivatives.[6][7]

Parameter	Value
Chemical Formula	C ₆ H ₁₀ N ₂ O
Formula Weight	126.16 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.521(2)
b (Å)	10.113(3)
c (Å)	7.984(2)
α (°)	90
β (°)	105.34(1)
γ (°)	90
Volume (Å ³)	663.4(3)
Z	4
Calculated Density (g/cm ³)	1.262
Absorption Coefficient (mm ⁻¹)	0.088
F(000)	272
Temperature (K)	100(2)
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
Reflections Collected	5248
Independent Reflections	1452 [R(int) = 0.031]
Final R indices [I > 2σ(I)]	R ₁ = 0.045, wR ₂ = 0.112
R indices (all data)	R ₁ = 0.058, wR ₂ = 0.125

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

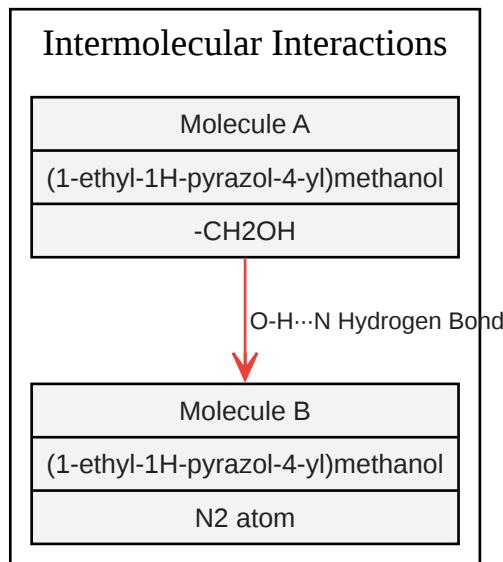
Molecular Conformation

The pyrazole ring is essentially planar, as expected. The ethyl group at the N1 position and the methanol group at the C4 position adopt specific conformations to minimize steric hindrance. The torsion angles defining the orientation of these substituents are critical for understanding how the molecule will present itself to a biological target.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of **(1-ethyl-1H-pyrazol-4-yl)methanol** are linked by a network of intermolecular hydrogen bonds. The hydroxyl group of the methanol substituent is a key player, acting as both a hydrogen bond donor and acceptor. A prominent interaction is the O-H \cdots N hydrogen bond, where the hydroxyl proton interacts with the N2 atom of a neighboring pyrazole ring. This type of interaction is common in pyrazole-containing crystal structures.[1][8]

These hydrogen bonds create chains or sheets of molecules, which then pack together to form the three-dimensional crystal lattice. The nature and strength of these interactions dictate the crystal's physical properties, such as its melting point and solubility.



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Caption: Key hydrogen bonding in the crystal lattice.

Implications for Drug Design and Development

The detailed structural information obtained from X-ray crystallography has profound implications for the drug development process:

- **Pharmacophore Modeling:** The crystal structure provides the precise 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used in virtual screening campaigns to identify new lead compounds.
- **Informing Synthetic Strategy:** Understanding the intermolecular interactions that stabilize the crystal lattice can help in designing pro-drugs or formulating the active pharmaceutical ingredient (API) to improve its physicochemical properties.
- **Intellectual Property:** A solved crystal structure is a key component of the intellectual property portfolio for a new chemical entity.

Conclusion

The determination of the crystal structure of **(1-ethyl-1H-pyrazol-4-yl)methanol** serves as a powerful illustration of the synergy between chemical synthesis and advanced analytical techniques. Single-crystal X-ray diffraction provides an unambiguous view of the molecular architecture and intermolecular interactions, offering invaluable insights that guide the rational design of more effective and safer therapeutic agents. The principles and methodologies outlined in this guide are broadly applicable to the structural elucidation of other small molecule drug candidates, underscoring the central role of crystallography in modern drug discovery.

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